
N-(3-氯-2-羟基丙基)乙酰胺
描述
“N-(3-Chloro-2-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C5H10ClNO2 . It has an average mass of 151.591 Da and a monoisotopic mass of 151.040009 Da . It is also known by other names such as “Acetamide, N-(3-chloro-2-hydroxypropyl)-” and "rac-N-(2-hydroxy-3-chloropropyl)acetamide" .
Molecular Structure Analysis
The molecular structure of “N-(3-Chloro-2-hydroxypropyl)acetamide” consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
“N-(3-Chloro-2-hydroxypropyl)acetamide” has a molecular weight of 151.59100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .科学研究应用
潜在的杀虫剂应用已经探讨了N-(ω-羟基烷基)-4-氯苯氧乙酰胺衍生物,包括类似于N-(3-氯-2-羟基丙基)乙酰胺的化合物,作为杀虫剂的潜力。这些化合物的新X射线粉末衍射数据已经报道,突出了它们的结构特征和在农业应用中的潜力 (Olszewska, Tarasiuk, & Pikus, 2009)。
化学合成和应用已经研究了环氯丙烯与乙酸的区域选择性环开放反应,合成3-氯-2-羟基丙基醋酸酯,N-(3-氯-2-羟基丙基)乙酰胺的衍生物。这种化合物在生产用于涂覆金属、皮革、纸张和木材的各种环氧树脂和反应性聚合物中有广泛的应用 (Yadav & Surve, 2013)。
合成和表征已经记录了类似于N-(3-氯-2-羟基丙基)乙酰胺的化合物的合成和表征。例如,通过多步化学反应合成了2-羟基-N-甲基-N-苯基乙酰胺,并利用各种光谱技术确定了其分子结构 (Zhong-cheng & Wan-yin, 2002)。
抗疟药物合成相关化合物N-(2-羟基苯基)乙酰胺是抗疟药物完全天然合成的中间体。研究已经探索了其生产的化学选择性单乙酰化过程,这对于开发有效的抗疟疗法至关重要 (Magadum & Yadav, 2018)。
参与除草剂降解类似于N-(3-氯-2-羟基丙基)乙酰胺的化合物,如乙草胺,经历N-去乙氧甲基化,这是它们生物降解的关键步骤。这个过程涉及细胞色素P450系统,对于理解除草剂的环境影响和降解途径至关重要 (Wang et al., 2015)。
属性
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZCAOMAPZUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461158 | |
| Record name | N-(3-Chloro-2-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-hydroxypropyl)acetamide | |
CAS RN |
3920-11-4 | |
| Record name | N-(3-Chloro-2-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


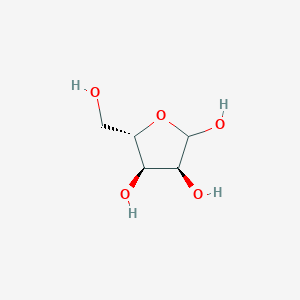
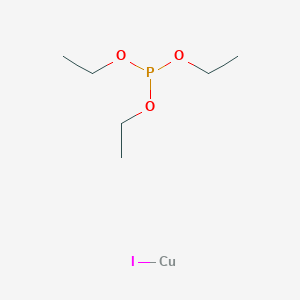
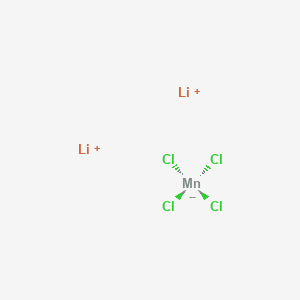
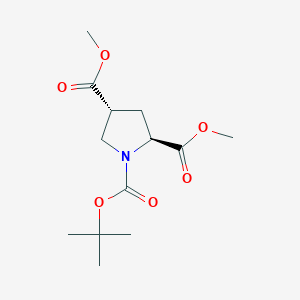

![Hexahydro-7-[(4-nitrophenyl)methyl]-2H-azepin-2-one](/img/structure/B1624830.png)


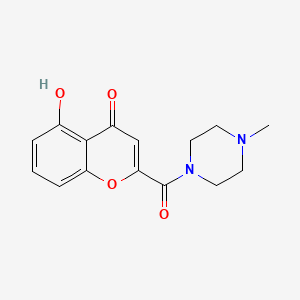
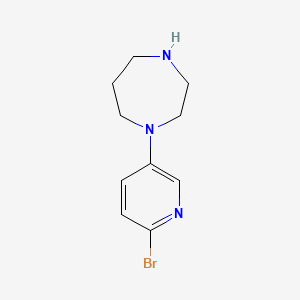
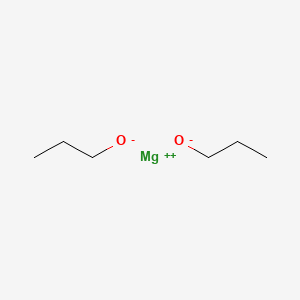
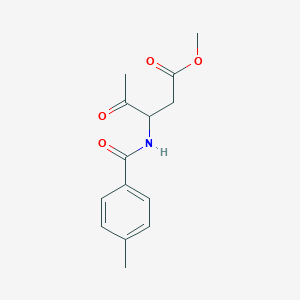
![1-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1624845.png)